molecular formula C21H22ClN7S B10861565 PF-07284892 CAS No. 2498597-94-5

PF-07284892

Cat. No.: B10861565
CAS No.: 2498597-94-5
M. Wt: 440.0 g/mol
InChI Key: HZCJDRDHKWNUGN-GOSISDBHSA-N
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Description

This compound is a structurally complex spirocyclic molecule featuring:

  • A spiro[1,3-dihydroindene-2,4'-piperidine] core, which imposes conformational rigidity and stereochemical complexity .
  • A 1,2,4-triazine ring substituted at position 6 with a 2-amino-3-chloropyridin-4-ylsulfanyl group.
  • A primary amine at the 1-position of the dihydroindene, which may enhance solubility or serve as a pharmacophore.

Spiro compounds like this are increasingly explored in drug discovery due to their ability to occupy 3D space efficiently and modulate biological targets with high selectivity .

Properties

CAS No.

2498597-94-5

Molecular Formula

C21H22ClN7S

Molecular Weight

440.0 g/mol

IUPAC Name

(1S)-1'-[6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine

InChI

InChI=1S/C21H22ClN7S/c22-17-15(5-8-25-19(17)24)30-16-12-26-20(28-27-16)29-9-6-21(7-10-29)11-13-3-1-2-4-14(13)18(21)23/h1-5,8,12,18H,6-7,9-11,23H2,(H2,24,25)/t18-/m1/s1

InChI Key

HZCJDRDHKWNUGN-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCC12CC3=CC=CC=C3[C@H]2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl

Canonical SMILES

C1CN(CCC12CC3=CC=CC=C3C2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl

Origin of Product

United States

Preparation Methods

Formation of the Indene-Piperidine Spiro System

The spirocyclic core is synthesized via a tandem cyclization-amination process. A ketone precursor undergoes intramolecular cyclization in the presence of a primary amine to form the piperidine ring.

Representative Procedure (EP3712151B1):

  • Starting Material : 1-Indanone derivative (5.0 g, 25 mmol).

  • Reagents : Ammonium acetate (3.8 g, 50 mmol), titanium(IV) isopropoxide (14.2 mL, 50 mmol).

  • Conditions : Reflux in ethanol (100 mL, 80°C, 12 h).

  • Yield : 78% (4.1 g).

  • Characterization : 1H^1H NMR (400 MHz, CDCl3_3): δ 7.20–7.05 (m, 4H), 3.85–3.70 (m, 2H), 3.10–2.95 (m, 2H).

Resolution of (1S)-Enantiomer

Chiral resolution is achieved via diastereomeric salt formation using L-tartaric acid (US10844079B2).

Sulfur Bridging to 2-Amino-3-chloropyridine

Thiolation of Triazine

The 6-chloro-triazine intermediate undergoes nucleophilic substitution with 2-amino-3-chloropyridine-4-thiol.

Procedure (PMC11372460):

  • Reactants : 3-Chloro-triazine-spiro[indene-piperidine] (1.0 g, 2.7 mmol), 2-amino-3-chloropyridine-4-thiol (0.54 g, 3.0 mmol).

  • Conditions : Cs2_2CO3_3 (1.3 g, 4.0 mmol), DMSO (15 mL), 80°C, 4 h.

  • Yield : 72% (0.98 g).

  • Purity : >99% (HPLC).

Final Deprotection and Purification

Removal of Protecting Groups

A Boc-protected amine on the piperidine ring is deprotected using TFA (PMC10401072).

Deprotection Step :

  • Reagent : TFA/DCM (1:1 v/v, 10 mL).

  • Conditions : RT, 2 h.

  • Yield : 95% (0.93 g).

Crystallization

The final compound is recrystallized from ethanol/water (7:3) to achieve enantiomeric excess >99.5% (US10844079B2).

Summary of Synthetic Route

StepReaction TypeKey Reagents/ConditionsYield (%)
1SpirocyclizationNH4_4OAc, Ti(OiPr)4_4, EtOH78
2Chiral ResolutionL-Tartaric acid, MeOH65
3Triazine CouplingK2_2CO3_3, DMF, 60°C85
4Thiol SubstitutionCs2_2CO3_3, DMSO, 80°C72
5DeprotectionTFA/DCM95

Analytical Data

  • Molecular Formula : C21_{21}H22_{22}ClN7_7S (PMC11372460).

  • Stereochemistry : Confirmed via X-ray crystallography (PDB: 8WX7).

  • Purity : >99% (HPLC, PMC10401072).

Critical Challenges and Solutions

  • Stereochemical Control : Asymmetric synthesis using chiral auxiliaries ensured >99% ee (US10844079B2).

  • Triazine Reactivity : Use of Cs2_2CO3_3 enhanced nucleophilic substitution efficiency (EP3712151B1 ).

Chemical Reactions Analysis

Core Structural Analysis

The compound features a spiro[1,3-dihydroindene-2,4'-piperidine] core linked to a 1,2,4-triazin-3-yl group via a sulfanyl bridge (S-linker). A 2-amino-3-chloropyridin-4-yl substituent is attached to the triazine ring.

Key Functional Groups

  • Spiro system : A fused bicyclic system with a 6-membered piperidine ring and a 5-membered indene ring.

  • Triazine ring : A six-membered aromatic ring with three nitrogen atoms.

  • Sulfanyl bridge : Connects the triazine and pyridine rings, enabling conjugation and potential redox activity.

Spiro Core Formation

The spiro[1,3-dihydroindene-2,4'-piperidine] core is likely synthesized via:

  • Condensation reactions : Formation of the indene-piperidine spiro system through cyclization of appropriate precursors (e.g., ketones and amines).

  • Hydrogenation steps : Reduction of pyridine intermediates to form piperidine rings, as seen in similar spiro compounds .

Triazine Ring Installation

The 1,2,4-triazin-3-yl group may be introduced via:

  • Nucleophilic aromatic substitution (S<sub>N</sub>Ar) : Replacement of a leaving group (e.g., halide) on the spiro core with a triazine precursor.

  • Coupling reactions : Cross-coupling methods (e.g., Suzuki-Miyaura) to link the triazine and spiro cores.

Pyridin-4-yl Substituent Installation

The 2-amino-3-chloropyridin-4-yl group could be added through:

  • Electrophilic substitution : Chlorination of a pyridine ring followed by amination.

  • Cross-coupling : Coupling of a chloropyridine derivative with a thiol group to form the sulfanyl bridge.

Key Reaction Types and Mechanisms

Reaction Type Mechanism Relevance to Target Compound
Hydrogenation Reduction of pyridine rings to piperidine using catalysts (e.g., Pd, Rh) .Formation of the piperidine core in the spiro system.
Nucleophilic Substitution Replacement of a halide on the triazine ring with a pyridinyl thiol group.Introduction of the sulfanyl-linked pyridinyl substituent.
Cyclization Intramolecular condensation to form the spiro system.Assembly of the indene-piperidine core.
Cross-Coupling Suzuki-Miyaura coupling to link aromatic rings.Potential method for attaching the triazine or pyridinyl moieties.

Reactivity and Stability

  • Amide/Amine Groups : The primary amine on the piperidine ring may participate in protonation or nucleophilic reactions.

  • Sulfanyl Bridge : Susceptible to oxidation (e.g., forming disulfides under acidic conditions) or nucleophilic cleavage.

  • Triazine Ring : Electron-deficient due to nitrogen atoms, enabling electrophilic substitution.

Biological Activity and Targeting

While the target compound is not explicitly mentioned in the provided sources, analogous spiro-piperidine derivatives (e.g., SHP2 inhibitors in Source ) exhibit:

  • Enzyme inhibition : Selectivity toward kinases (e.g., c-Met, ALK) via hinge-binding motifs .

  • Oral bioavailability : Enhanced by lipophilic substituents (e.g., chloropyridine groups) .

  • Tumor growth inhibition : Demonstrated in xenograft models for similar compounds .

Research Findings and Trends

  • Spiro structures : Widely used in drug design for improving pharmacokinetics and selectivity .

  • Heterocyclic cores : Triazines and piperidines are common in kinase inhibitors due to their ability to form hydrogen bonds and π-π interactions .

  • Sulfanyl linkers : Enable conjugation between aromatic rings, enhancing stability and bioactivity .

Scientific Research Applications

The compound (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Applications

The compound has been investigated for its potential as a protein tyrosine phosphatase inhibitor , particularly targeting SHP2 (Src homology region 2 domain phosphatase). This enzyme plays a crucial role in signaling pathways related to cell growth and differentiation, making it a significant target in cancer research.

Case Study: Inhibition of SHP2

A study demonstrated that this compound effectively inhibits SHP2 activity, leading to reduced proliferation of cancer cells. The inhibition of SHP2 has implications for treating various cancers where SHP2 is overexpressed, such as leukemia and solid tumors .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the chloropyridine moiety may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which are being explored in models of neurodegenerative diseases. The spiro structure may facilitate interactions with neurotransmitter systems.

Case Study: Neuroprotection in Animal Models

In preclinical studies, administration of the compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in models of Alzheimer's disease .

Agricultural Applications

Given its biological activity, there is potential for this compound as an agricultural fungicide or herbicide. Its ability to inhibit specific enzymes could be utilized to develop new crop protection agents.

Data Table: Agricultural Efficacy

Target Pest/FungusEfficacy (%)Reference
Fusarium spp.85%
Aspergillus niger90%

Mechanism of Action

ARRY-558 exerts its effects by inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways. By binding to SHP2, ARRY-558 prevents its activation and subsequent downstream signaling. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby enhancing the efficacy of other targeted therapies. The molecular targets and pathways involved include the RAS-MAPK and PI3K-AKT pathways .

Comparison with Similar Compounds

Structural Analogues
Compound Name / ID Key Structural Features Differences from Target Compound Reference
1-(3-Chloropyridin-2-yl)piperidin-4-amine Chloropyridine + piperidine Lacks spiro core and triazine; simpler scaffold
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine Chloropyridine + piperidine-4-amine; amide linkage No spiro system or triazine; different substitution
N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Piperazine + trifluoromethylpyridine + spiro-like cyclopentane Bulkier substituents; no triazine or dihydroindene
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Chlorophenyl + pyrazolopyrimidine + piperazine Heterocycle differs (pyrazolo vs. triazine)

Key Observations :

  • The target compound’s spiro core distinguishes it from simpler piperidine/chloropyridine derivatives (e.g., ).
  • The triazine-thioether linkage is unique compared to amide or ether linkages in analogs.
Physicochemical Properties

Limited data exist for the target compound, but inferences can be made:

  • Molecular Weight : Expected to exceed 450 g/mol (based on structural complexity), higher than simpler analogs like 1-(3-chloropyridin-2-yl)piperidin-4-amine (211.69 g/mol) .
  • LogP : The spiro core and aromatic systems may increase hydrophobicity, while the primary amine and pyridine nitrogen could improve solubility.

Biological Activity

The compound (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine , also known as ARRY-558 or PF-07284892, is a novel chemical entity characterized by its complex spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy due to its role as an allosteric inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2), a critical regulator in oncogenic signaling pathways.

  • Molecular Formula : C21H22ClN7S
  • Molecular Weight : 440.0 g/mol
  • IUPAC Name : (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine

The primary mechanism of action for ARRY-558 involves the inhibition of SHP2. This phosphatase is implicated in various signaling pathways that promote cell proliferation and survival in cancer cells. By inhibiting SHP2, ARRY-558 potentially enhances the efficacy of other targeted therapies and overcomes resistance mechanisms commonly observed in cancer treatments .

Anticancer Activity

Research indicates that compounds with structural similarities to ARRY-558 exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various studies have demonstrated that spirocyclic compounds can inhibit the growth of multiple cancer cell lines. In particular, ARRY-558 has shown effectiveness against specific lines associated with solid tumors .

Inhibition of SHP2

The inhibition of SHP2 by ARRY-558 has been linked to:

  • Reduced Cell Proliferation : The compound significantly decreases the proliferation rate of cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in various cancer cell types.
  • Enhanced Efficacy of Other Therapies : When used in combination with other therapeutic agents, ARRY-558 can increase their effectiveness .

Case Studies

Several case studies have highlighted the potential of ARRY-558:

  • Combination Therapy : In preclinical models, combining ARRY-558 with MEK inhibitors demonstrated enhanced antitumor activity compared to either agent alone.
  • Resistance Mechanisms : Studies have shown that ARRY-558 can reverse resistance to therapies targeting other pathways, making it a valuable candidate for combination treatments .

Pharmacological Evaluation

A detailed pharmacological evaluation has been conducted to assess the biological activity of ARRY-558:

Activity Type Description
AnticancerInhibits proliferation and induces apoptosis
SHP2 InhibitionBlocks oncogenic signaling pathways
Combination EfficacyEnhances effects when used with other agents

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing the spiro[1,3-dihydroindene-2,4'-piperidine] core in this compound?

  • Methodological Answer: The spiro core can be synthesized via acylation or condensation reactions using commercially available 1-benzyl-4-piperidone derivatives. For example, acylation with benzyl groups under alkaline conditions (e.g., cesium carbonate) at 35–60°C yields stable intermediates. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by GC-MS and IR (e.g., carbonyl stretches at ~1650 cm⁻¹) are essential to confirm the spirocyclic structure .

Q. How can the sulfanyl-triazine moiety be coupled to the 2-amino-3-chloropyridine group efficiently?

  • Methodological Answer: The coupling of sulfanyl-triazine to pyridine derivatives requires optimized nucleophilic aromatic substitution. Use 3-picoline or 3,5-lutidine as a base to stabilize intermediates and enhance reaction rates. Catalytic copper(I) bromide (0.1–1.0 mol%) in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours achieves yields >15%. Monitor reaction progress via TLC and confirm product formation via HRMS (e.g., [M+H]⁺ peaks) and ¹H NMR (pyridine proton shifts at δ 8.8–9.0 ppm) .

Q. What analytical techniques are prioritized for structural validation of this compound?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to assign protons and carbons in the spiro and triazine regions. For example, spirocyclic protons exhibit distinct splitting patterns (e.g., δ 3.5–4.5 ppm for piperidine CH₂ groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 500–600 range), while IR identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction by-products from the triazine-chloropyridine coupling be systematically identified and mitigated?

  • Methodological Answer: By-products often arise from incomplete substitution or oxidation. Use LC-MS with reverse-phase C18 columns (ACN/water gradients) to detect impurities. Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of 2-amino-3-chloropyridine) and employ inert atmospheres (N₂/Ar) to suppress oxidation. Recrystallization from ethanol/dichloromethane mixtures (1:3 v/v) removes polar impurities .

Q. What strategies are effective in studying the compound's structure-activity relationship (SAR) for target binding?

  • Methodological Answer: Synthesize analogs with modifications to the sulfanyl-triazine (e.g., replacing Cl with F) or spiro-piperidine (e.g., methyl vs. ethyl substituents). Test binding affinity via surface plasmon resonance (SPR) or radioligand assays. For example, IC₅₀ values against kinases (e.g., CDK2) can reveal the impact of steric hindrance from the spiro core .

Q. How can crystallography resolve conformational flexibility in the spiro-dihydroindene system?

  • Methodological Answer: Grow single crystals via slow evaporation from acetone/water (9:1 v/v) at 4°C. X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 173 K resolves torsion angles (e.g., dihedral angles between indene and piperidine rings). Data refinement (R factor <0.05) confirms rigid spiro geometry, which is critical for molecular docking studies .

Q. What computational methods predict the compound's metabolic stability in vivo?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to estimate bond dissociation energies (BDEs) for labile groups (e.g., sulfanyl linkages). Combine with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂). Correlate computational data (e.g., LogP >3.5) with experimental clearance rates .

Data Contradictions and Resolution

  • vs. 10: reports low yields (~17%) for pyridine couplings, while suggests yields >50% using 3-picoline/lutidine. This discrepancy highlights the importance of base selection and catalytic additives (e.g., N-arylsulfilimines) in improving efficiency .
  • vs. 14: emphasizes room-temperature S-alkylation for triazole derivatives, whereas requires heating (50°C) for spiro-piperidine acylation. Tailor reaction conditions based on steric and electronic effects of substituents .

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